Lenthionine

Description

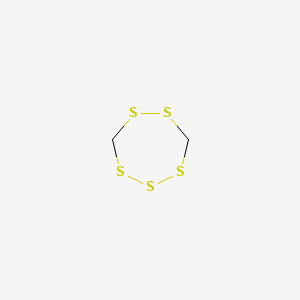

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,6-pentathiepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4S5/c1-3-4-2-6-7-5-1/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKOKXZNCDGVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SSCSSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183460 | |

| Record name | Lenthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

287.00 °C. @ 760.00 mm Hg | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

292-46-6 | |

| Record name | Lenthionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenthionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000292466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenthionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lenthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENTHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71G9U1CIRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 61 °C | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Lenthionine

Precursors and Substrates in Lenthionine Biosynthesis

The synthesis of this compound is dependent on the availability of specific sulfur-containing precursors and amino acids within the mushroom cells.

The primary and non-volatile precursor for the enzymatic development of this compound is a unique sulfur-containing peptide named lentinic acid tandfonline.compubhort.orgtandfonline.com. Isolated in crystalline form from fresh shiitake mushrooms, lentinic acid itself does not possess the characteristic aroma of shiitake tandfonline.comtandfonline.com. An inverse relationship has been observed between the concentration of lentinic acid and the intensity of the mushroom's aroma, suggesting its conversion to aroma compounds upon tissue disruption tandfonline.com. Structurally, lentinic acid is a derivative of γ-glutamyl cysteine sulfoxide (B87167) pubhort.orgtandfonline.com. It is composed of a glutamic acid molecule linked via a γ-glutamyl peptide bond to a substituted cysteine sulfoxide moiety tandfonline.com.

Cysteine is a crucial amino acid for the synthesis of this compound. Studies have demonstrated that this compound synthesis in Lentinula edodes is dependent on the availability of intracellular cysteine acs.orgnih.gov. Research has shown that under conditions such as drought stress, the accumulation of this compound is promoted, which correlates with an increase in intracellular cysteine levels acs.orgnih.gov. The inhibition of enzymes involved in cysteine synthesis leads to a significant reduction in both cysteine and this compound content, a reduction that can be reversed by the external addition of cysteine acs.orgnih.gov. This indicates that cysteine is a fundamental building block in the biosynthetic pathway leading to lentinic acid and subsequently this compound scispace.com.

Besides cysteine, other amino acids such as methionine and glutamic acid are involved in the biosynthesis of this compound precursors. Glutamic acid is a direct structural component of lentinic acid tandfonline.comtandfonline.com. The addition of glutamic acid in combination with cysteine and methionine has been shown to increase the production of odorous compounds in shiitake mushrooms scispace.com. Methionine, another sulfur-containing amino acid, can be converted to cysteine in vivo, thereby serving as an upstream precursor scispace.com. Adding methionine to the growth medium can lead to an increase in this compound content, suggesting its role as a substrate for the synthesis of lentinic acid mdpi.comscispace.com.

Enzymatic Steps in this compound Formation

The conversion of lentinic acid to this compound is initiated by a sequence of enzymatic reactions. Two key enzymes have been identified as essential for this pathway: γ-glutamyl transpeptidase and a C-S lyase (cysteine-sulfoxide lyase) tandfonline.comresearchgate.netmdpi.comoup.com.

The first enzymatic step in the formation of this compound is catalyzed by γ-glutamyl transpeptidase (GGT), specifically the enzyme found in Lentinula edodes (LEGGT) researchgate.netmdpi.comnih.gov. This enzyme acts on lentinic acid, the primary substrate tandfonline.comoup.com.

γ-Glutamyl Transpeptidase (GGT/LEGGT) Activity and Mechanism

Anion Activation of γ-Glutamyltransferase

The first enzymatic step in this compound biosynthesis involves the removal of the γ-glutamyl moiety from lentinic acid. This reaction is catalyzed by γ-glutamyltransferase (GGT). The activity of GGT in Lentinula edodes can be influenced by various ions. Notably, the enzyme's activity is promoted by the presence of Na⁺, K⁺, and Ca²⁺. nih.gov Conversely, ions such as Cu²⁺, Ag⁺, Zn²⁺, and Fe³⁺ have been shown to inhibit GGT activity. nih.gov This activation and inhibition by different anions highlight the sensitivity of this initial step in the this compound formation pathway.

Cysteine Sulfoxide Lyase (C-S Lyase/LECSL) Function

Following the action of GGT, the resulting L-cysteine sulfoxide derivative is acted upon by cysteine sulfoxide lyase (C-S lyase), often referred to as alliinase in garlic and onion. researchgate.net In Lentinula edodes, this enzyme is designated as LECSL. nih.govnih.gov C-S lyase is a pyridoxal-5-phosphate (PLP) dependent enzyme that catalyzes the α,β-elimination of the L-cysteine sulfoxide derivative. researchgate.net Research has identified a specific L. edodes C-S lyase (Lecsl) and cloned the gene responsible for its production. nih.gov This enzyme exhibits both cysteine sulfoxide lyase and cysteine desulfurase activity, indicating its multifaceted role in sulfur metabolism within the mushroom. researchgate.netnih.govnih.gov The amino acid residue Asn393 has been identified as essential for the catalytic activity of Lecsl. researchgate.netnih.gov

The action of C-S lyase on the L-cysteine sulfoxide derivative results in the formation of a highly reactive and unstable sulfenic acid intermediate. researchgate.net This intermediate then rapidly condenses to form thiosulfinates. researchgate.net These thiosulfinates are key precursors that can be further transformed into a variety of sulfur compounds, including the aromatic this compound. researchgate.net

Comparison of C-S Lyase Activity in Lentinula edodes and Allium sativum

While both shiitake mushrooms and garlic (Allium sativum) utilize C-S lyase to produce flavor compounds, the characteristics of the enzymes differ. The C-S lyase from L. edodes has an isoelectric point between pH 4 and 5, whereas the garlic enzyme has a broader range between pH 4 and 8. nih.gov A significant distinction is that the shiitake C-S lyase is not a glycoprotein, unlike its garlic counterpart. nih.gov Furthermore, the N-terminal amino acid sequences of the subunits of shiitake C-S lyase are entirely different from those of garlic C-S lyase. nih.gov Despite these differences, both enzymes are homodimers with a similar molecular mass of 84 kDa. nih.gov

| Feature | C-S Lyase in Lentinula edodes (Shiitake) | C-S Lyase in Allium sativum (Garlic) |

| Isoelectric Point | pH 4-5 | pH 4-8 |

| Glycoprotein | No | Yes |

| Molecular Mass | 84 kDa (homodimer) | 85 kDa (homodimer) |

| N-terminal Amino Acid Sequence | Distinct | Distinct |

Non-Enzymatic Reactions in this compound Formation

Following the enzymatic production of highly reactive sulfenic acid intermediates, non-enzymatic reactions play a crucial role in the final steps of this compound formation. researchgate.net These spontaneous reactions involve the condensation of the sulfenic acid intermediates to form thiosulfinates, which then further transform into various sulfur-containing compounds, including the cyclic polysulfide this compound. researchgate.net The instability of the intermediates drives these subsequent chemical transformations without the need for further enzymatic catalysis.

Regulation of this compound Biosynthesis

The production of this compound is not constant and can be influenced by a variety of factors. The regulation of its biosynthesis is key to controlling the flavor intensity of shiitake mushrooms.

Environmental Factors Affecting Production

Environmental conditions play a significant role in modulating this compound biosynthesis. For instance, drought stress has been shown to promote the accumulation of this compound. acs.org This increase is linked to the activation of the key genes responsible for γ-glutamyltransferase (GTT) and C-S lyase (LECSL). acs.org Furthermore, drought stress also leads to an accumulation of intracellular cysteine, a crucial precursor for sulfur-containing compounds. acs.org

The drying process itself significantly impacts this compound content. While only a small amount of this compound is present immediately after drying, its concentration increases during rehydration, particularly in a mild alkaline solution. researchgate.net The lentinic acid content, which can increase during moderate heating (e.g., 40°C), serves as an indicator of the potential for this compound production upon rehydration. researchgate.net Additionally, the application of exogenous substances like citric acid can induce an increase in this compound content. Treatment with 300 μM citric acid has been observed to significantly increase this compound levels. nih.gov

| Factor | Effect on this compound Biosynthesis |

| Drought Stress | Promotes this compound accumulation by activating key biosynthetic genes. acs.org |

| Drying Process | Lowers immediate this compound content, but increases its precursor, lentinic acid. Rehydration, especially in alkaline conditions, enhances this compound formation. researchgate.net |

| Citric Acid | Induces a significant increase in this compound content. nih.gov |

Drought Stress Impact on this compound Accumulation

Drought stress has been identified as a significant environmental factor that promotes the accumulation of this compound in Lentinula edodes. acs.orgresearchgate.net Studies have shown that under drought conditions, there is a notable increase in the content of this compound and its precursor, cysteine. researchgate.net This response is linked to the activation of key genes involved in the this compound metabolic pathway. acs.org The stress condition appears to trigger a physiological response in the mushroom that enhances the production of this characteristic flavor compound. acs.orgresearchgate.net

Effect of Exogenous Citric Acid Treatment

The application of exogenous citric acid has been demonstrated to be an effective method for increasing the this compound content in shiitake mushrooms. nih.gov Research has shown that treating L. edodes mycelium with specific concentrations of citric acid can significantly boost this compound production. For instance, treatment with 300 μM citric acid resulted in a 2.5-fold increase in this compound content, reaching 118 μg/g compared to the control group. nih.gov Further optimization using response surface methodology indicated that a treatment concentration of 406 μM/L for a duration of 15.6 days could yield a this compound content of 130 μg/g. researchgate.net This induction by citric acid is associated with a significant increase in the expression levels of key biosynthetic genes. nih.govresearchgate.net

Below is an interactive data table summarizing the effect of different citric acid concentrations on this compound content.

| Citric Acid Concentration (μM) | This compound Content (μg/g) | Fold Increase vs. Control |

| 0 (Control) | 47.2 | 1.0 |

| 100 | 68.5 | 1.45 |

| 200 | 95.3 | 2.02 |

| 300 | 118.0 | 2.50 |

| 400 | 102.1 | 2.16 |

| 500 | 88.4 | 1.87 |

This data is synthesized from findings that report a significant increase in this compound content with optimal concentrations around 300-400 μM. nih.govresearchgate.net

Influence of Other Inducers (e.g., Cys, Methionine, Glu)

The biosynthesis of this compound is also influenced by the availability of specific amino acids that serve as precursors or promoters in the metabolic pathway. The addition of cysteine (Cys) and methionine has been shown to increase the content of odorous compounds, including this compound. mdpi.com Specifically, the addition of Cys at 300 mg/kg and methionine at 400 mg/kg enhanced the production of these flavor components. mdpi.com Furthermore, the presence of glutamic acid (Glu) at a concentration of 17 g/kg can further increase the content of these odor compounds. mdpi.com This suggests that cysteine and glutamic acid are closer to lentinic acid, a precursor to this compound, in the biosynthetic pathway. scispace.com

Genetic Regulation of Key Biosynthetic Enzymes

The synthesis of this compound is tightly controlled at the genetic level, with specific enzymes playing pivotal roles in the conversion of precursors into the final flavor compound. The expression of the genes encoding these enzymes is, in turn, regulated by the aforementioned environmental and chemical signals.

Gene Expression of LEGGT and LECSL

Two key enzymes in the this compound biosynthesis pathway are γ-glutamyl transpeptidase (LEGGT) and cystine sulfoxide lyase (LECSL). nih.govmdpi.com LEGGT is responsible for hydrolyzing the glutamine peptide bond in lentinic acid, while LECSL further converts the resulting product into unstable and highly reactive thiosulfinates, which are intermediates in this compound formation. nih.govmdpi.com

Studies have shown a direct correlation between the expression of the LEGGT and LECSL genes and the accumulation of this compound. Both drought stress and treatment with exogenous citric acid lead to a significant increase in the expression levels of these two genes. acs.orgnih.govresearchgate.net Conversely, silencing the LEGGT and LECSL genes results in a significant decrease in this compound content, confirming their essential role in its biosynthesis. nih.govresearchgate.net

The following table illustrates the relative gene expression of LEGGT and LECSL under citric acid treatment.

| Treatment | Relative Expression of LEGGT | Relative Expression of LECSL |

| Control | 1.0 | 1.0 |

| 300 μM Citric Acid | ~4.5 | ~3.8 |

This data represents the reported significant upregulation of these genes under optimal citric acid induction. nih.govresearchgate.net

Role of Cystathionine-γ-lyase (CSE-1) Gene

The synthesis of this compound is dependent on the availability of its precursor, cysteine. acs.orgnih.gov The gene encoding cystathionine-γ-lyase (CSE-1) plays a crucial role in the synthesis of this essential amino acid. acs.org Research has demonstrated that under drought stress, the accumulation of intracellular cysteine is promoted, which is accompanied by the activation of the CSE-1 gene. acs.orgnih.gov

To confirm the importance of this gene in this compound production, experiments involving the inhibition of the CSE enzyme activity and the silencing of the CSE-1 gene were conducted. Both approaches led to a significant reduction in the intracellular contents of both cysteine and this compound under drought stress. acs.orgnih.gov However, the inhibition of this compound synthesis was reversed upon the exogenous addition of cysteine, indicating that the synthesis of this compound in L. edodes under drought stress is dependent on the cysteine produced via the action of cystathionine-γ-lyase. acs.orgnih.gov

Advanced Synthetic Methodologies for Lenthionine and Analogs

Chemical Synthesis of Lenthionine

The chemical synthesis of this compound has been achieved through various approaches, aiming to improve yield and efficiency compared to its extraction from natural sources uoguelph.cauoguelph.ca.

Methods from Dimethyl Disulfide

A notable and efficient method for synthesizing this compound involves dimethyl disulfide (DMDS) as a starting material jst.go.jpacs.org. This approach offers a simpler route to the cyclic polysulfide structure of this compound and its related compounds, such as 1,2,4,6-tetrathiepane jst.go.jp. While specific detailed reaction schemes for direct this compound synthesis from DMDS were not extensively detailed in the provided snippets, the mention of its efficiency suggests a direct or multi-step conversion that leverages the disulfide bond present in DMDS jst.go.jp. Dimethyl disulfide itself can be produced by the oxidation of methanethiol (B179389) wikipedia.org.

Other Synthetic Approaches

Early chemical syntheses of this compound include methods that demonstrated its structural feasibility. One such method, performed by Bannister and Rees, involved the reaction of diiodomethane (B129776) with sodium disulfide in a dichloromethane/water mixture uoguelph.cauoguelph.ca. This reaction, while foundational, resulted in a relatively low yield of 18% uoguelph.cauoguelph.ca. Another approach, developed by Takikawa and coworkers, improved the yield to 30% uoguelph.cauoguelph.ca. Their synthesis involved the initial formation of 1,2,4,5-tetrathiane, a compound that Bannister and Rees had previously attempted to synthesize as a precursor but were unsuccessful uoguelph.cauoguelph.ca. The higher yield achieved by Takikawa's method represented a significant advancement in the chemical synthesis of this compound uoguelph.cauoguelph.ca.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives explores variations in the cyclic polysulfide structure, leading to compounds with potentially different properties or applications.

Cyclic Polysulfides

This compound is part of a broader class of cyclic polysulfides, many of which are also found in shiitake mushrooms, albeit in minor quantities. These include 1,2,4,6-tetrathiepane and 1,2,3,4,5,6-hexathiepane jst.go.jpjst.go.jp. These cyclic methylene (B1212753) polysulfides can be synthesized from simple starting materials jst.go.jpjst.go.jp. General methods for synthesizing cyclic polysulfides often involve reactions of dithiols and related compounds with elemental sulfur in liquid ammonia (B1221849) acs.orgglobalauthorid.com. This highlights a versatile synthetic route for creating various ring sizes and sulfur chain lengths.

Bis[(methylsulfonyl)methyl]disulfide

Bis[(methylsulfonyl)methyl]disulfide is a derivative with a distinct structural motif involving methylsulfonyl groups. This compound has the molecular formula C₄H₁₀O₄S₄ uni.lu. Its synthesis can be achieved through the reaction of methylsulfonyl chloride with sodium thiosulfate, followed by an oxidation step ontosight.ai. Another reported synthetic route involves the oxidation of a bis(methyl thioether) using meta-chloroperoxybenzoic acid (mCPBA) to form the bis(methylsulfonyl) derivative nih.gov. This compound serves as an example of modifying the sulfur-containing backbone with oxidized sulfur functionalities.

Enzymatic Synthesis in Vitro

Beyond chemical routes, the enzymatic synthesis of this compound has been a subject of significant research, particularly given its natural biosynthesis in organisms like shiitake mushrooms. The formation mechanism of this compound involves a two-step enzyme-catalyzed reaction followed by various non-enzymatic reactions isnff-jfb.commdpi.comsemanticscholar.org.

The key enzymes identified in this pathway are γ-glutamyl transpeptidase (LEGGT) and cysteine sulfoxide (B87167) lyase (LECSL) mdpi.comsemanticscholar.orgmdpi.comresearchgate.net. The process begins with lentinic acid, a precursor compound isnff-jfb.commdpi.comsemanticscholar.org. LEGGT hydrolyzes the glutamine peptide bond in lentinic acid, producing glutamyl lentinic acid and glutamic acid as a byproduct mdpi.comsemanticscholar.org. Subsequently, LECSL acts to convert the product into a thiosulfinate, which is an unstable and highly reactive intermediate mdpi.com. This intermediate then undergoes complex non-enzymatic reactions, including polymerization and degradation, to yield this compound and other related sulfur compounds such as 1,2,3,5-tetrathiane and 1,2,4-trithiolane (B1207055) mdpi.comsemanticscholar.orgresearchgate.net.

Research has also shown that the expression levels of LEGGT and LECSL genes are crucial, with their increase leading to higher this compound content semanticscholar.org. Conversely, silencing these genes significantly decreases this compound production semanticscholar.org. The enzymatic pathway for this compound biosynthesis is analogous to that of allicin (B1665233), another well-known polysulfide flavor compound found in garlic mdpi.com.

Enzymatic Synthesis Pathway of this compound

| Step | Enzyme Involved | Substrate | Product(s) | Notes |

| 1 | γ-Glutamyl Transpeptidase (LEGGT) mdpi.comsemanticscholar.org | Lentinic Acid isnff-jfb.commdpi.comsemanticscholar.org | Glutamyl Lentinic Acid, Glutamic Acid mdpi.comsemanticscholar.org | Hydrolysis of glutamine peptide bond mdpi.comsemanticscholar.org |

| 2 | Cysteine Sulfoxide Lyase (LECSL) mdpi.comsemanticscholar.org | Glutamyl Lentinic Acid derivative | Thiosulfinate (unstable intermediate) mdpi.com | Further conversion mdpi.com |

| 3 | Non-enzymatic Reactions mdpi.comsemanticscholar.org | Thiosulfinate | This compound, 1,2,3,5-Tetrathiane, 1,2,4-Trithiolane, etc. mdpi.comsemanticscholar.org | Polymerization and degradation mdpi.comsemanticscholar.org |

Key Enzymes in this compound Biosynthesis

| Enzyme Name | Role in this compound Synthesis | PubChem CID (if available) |

| γ-Glutamyl Transpeptidase (LEGGT) | Hydrolyzes glutamine peptide bond in lentinic acid mdpi.comsemanticscholar.org | N/A |

| Cysteine Sulfoxide Lyase (LECSL) | Converts product to thiosulfinate intermediate mdpi.comsemanticscholar.org | N/A |

Biological Activities and Pharmacological Implications of Lenthionine

Anti-Inflammatory Effects

Lenthionine has demonstrated notable anti-inflammatory properties, primarily through its ability to modulate the production of pro-inflammatory cytokines. Research indicates that this compound can significantly decrease the production of tumor necrosis factor-alpha (TNF-α) fishersci.comuni.luwikipedia.orgwikipedia.org. Studies have shown that this compound's effect in reducing TNF-α production was remarkably potent, with one study reporting it to be stronger than that of the synthetic corticosteroid prednisone (B1679067) at a concentration of 5 µmol/L fishersci.com. The anti-inflammatory activity observed in shiitake mushrooms is, at least in part, attributed to the presence of this compound fishersci.comuni.luwikipedia.orgwikipedia.org.

Induction of Detoxification Enzymes

This compound has been identified as an inducer of detoxification enzymes, a crucial aspect of its potential health benefits guidetoimmunopharmacology.orgmpg.de. Specifically, studies involving oral administration of this compound in rats have confirmed its capacity to induce phase II detoxification enzymes guidetoimmunopharmacology.orgmpg.de. This induction is a significant mechanism through which the body protects itself against various harmful substances.

Phase II Detoxification Enzymes

Phase II detoxification enzymes play a vital role in the body's biotransformation processes, primarily occurring in the liver, but also in the cells lining the digestive tract, kidneys, and lungs. These enzymes function by catalyzing the conjugation of compounds, often reactive intermediates from phase I detoxification, with endogenous molecules. This process increases the water solubility of these substances, facilitating their excretion via bile or urine. Key examples of phase II enzymes include glutathione (B108866) S-transferase (GST), sulfotransferase, glycine-N-acyltransferase (GLYAT), and uridinediphospho-glucuronosyltransferase (UGT). The induction of these enzymes is recognized as a protective mechanism against chemical carcinogens and is a well-studied pathway in chemoprevention strategies involving dietary components.

Potential as an H2S Donor

This compound, as a cyclic polysulfur compound, holds potential as a donor of hydrogen sulfide (B99878) (H2S) mpg.de. H2S is increasingly recognized as an important gasotransmitter with pleiotropic physiological effects, including anti-inflammatory, antioxidant, anticancer, and cardioprotective activities. Naturally occurring organic polysulfanes, a class to which this compound belongs, are known to release H2S through reactions with nucleophilic biothiols, leading to a sustained release profile. While specific organic sulfur compounds in shiitake have not yet been definitively characterized as H2S donors, preliminary investigations suggest that shiitake, and by extension its components like this compound, could be a novel natural source of H2S-donating sulfur compounds.

Role in Modulating Cellular Pathways

This compound has been shown to modulate specific cellular pathways, most notably its inhibitory effect on platelet aggregation mpg.de. This compound achieves its anti-aggregatory effects by suppressing αIIBβ3 activation, a crucial step in platelet function mpg.de. This compound has demonstrated the ability to inhibit platelet aggregation induced by various agonists. This inhibitory activity has been observed in both in vitro and in vivo models mpg.de. Furthermore, studies have shown that when this compound is complexed with α-cyclodextrin, the resulting inclusion complex exhibits a more rapid and pronounced inhibitory effect on platelet aggregation compared to this compound administered alone guidetoimmunopharmacology.orgmpg.de. The modulation of platelet aggregation by this compound is considered a significant mechanism for the prevention of thrombotic disorders.

Biotechnological Applications and Research Directions

Enhancing Lenthionine Production in Lentinula edodes Cultivation

The commercial viability of this compound is intrinsically linked to the efficiency of its production. Researchers are actively exploring methods to increase its yield in Lentinula edodes, the primary natural source of this compound. These efforts are focused on both optimizing the growth environment and manipulating the mushroom's genetic makeup.

Optimization of Culture Conditions

The biosynthesis of this compound is highly sensitive to the conditions under which Lentinula edodes is cultivated. Several studies have demonstrated that modifying the culture medium and environmental factors can significantly impact this compound content.

One effective strategy is the addition of precursors to the culture medium. Research has shown that supplementing the growth substrate with cysteine and methionine can lead to an increase in this compound. mdpi.com The addition of glutamic acid can further enhance the production of odorous compounds. mdpi.com These amino acids serve as the building blocks for lentinic acid, the direct precursor to this compound. mdpi.comresearchgate.net

Recent investigations have also highlighted the role of citric acid as an inducer of this compound biosynthesis. mdpi.comdntb.gov.ua Rather than acting as a substrate, citric acid appears to trigger a physiological response in the mushroom that upregulates the production of this compound. mdpi.com Studies have identified optimal treatment concentrations and durations to maximize this effect. For instance, treating Lentinula edodes with a 300 μM citric acid solution for 15 days resulted in a 2.5-fold increase in this compound content compared to control groups. mdpi.com Using response surface methodology, the optimal conditions were further refined to a citric acid concentration of 406 μM/L for a duration of 15.6 days, yielding a this compound content of 130 μg/g. mdpi.comdntb.gov.ua

Environmental stressors, such as drought, have also been found to influence this compound levels. Drought stress can promote the accumulation of intracellular cysteine, a key precursor, thereby enhancing this compound synthesis. acs.org Temperature is another critical factor, with studies indicating that an optimal temperature of 25°C is ideal for the mycelial growth of Lentinula edodes strains. vjas.vnresearchgate.net The choice of carbon and nitrogen sources in the culture medium is also crucial. Glucose has been identified as an effective carbon source, while yeast extract and ammonium (B1175870) chloride have shown promise as nitrogen sources for promoting mycelial growth. vjas.vn

Interactive Data Table: Effect of Citric Acid Treatment on this compound Content

| Treatment Group | Citric Acid Concentration (μM) | Treatment Duration (days) | This compound Content (μg/g) | Percentage Increase vs. Control |

|---|---|---|---|---|

| Control | 0 | 15 | ~47.2 | 0% |

| Optimal Single-Factor | 300 | 15 | 118 | 150% |

| RSM Optimized | 406 | 15.6 | 130 | 175% |

| Peak Level (15 days) | - | 15 | 88.2 | 96% |

This table summarizes the significant increases in this compound content achieved through the application of citric acid as an inducer during Lentinula edodes cultivation. Data is compiled from single-factor and response surface methodology (RSM) optimization studies.

Genetic Engineering for Enhanced Biosynthesis

Advances in molecular biology offer a more direct approach to increasing this compound production through the genetic modification of Lentinula edodes. This strategy targets the key enzymes involved in the this compound biosynthetic pathway.

The synthesis of this compound from its precursor, lentinic acid, is catalyzed by two crucial enzymes: γ-glutamyl transpeptidase (GGT) and cystine sulfoxide (B87167) lyase (CSL). mdpi.comresearchgate.net Research has shown a direct correlation between the expression levels of the genes encoding these enzymes (LEGGT and LECSL) and the amount of this compound produced. mdpi.com

Studies involving the use of citric acid as an inducer have revealed that its application significantly increases the expression of both LEGGT and LECSL. mdpi.com To further confirm the role of these genes, RNA interference (RNAi) technology has been employed to create "silenced" strains of L. edodes where the expression of these genes is suppressed. mdpi.com In these silenced strains, the this compound content was found to be significantly decreased, providing strong evidence for their direct involvement in its biosynthesis. mdpi.com

These findings open the door for future genetic engineering efforts. By overexpressing the LEGGT and LECSL genes, it may be possible to create strains of L. edodes that are hyper-producers of this compound. This approach, combined with optimized culture conditions, could lead to a highly efficient and cost-effective method for producing this valuable compound. The development of such genetically engineered strains represents a significant step forward in the industrial application of this compound.

Formulation and Delivery Systems for this compound

The inherent volatility and hydrophobicity of this compound present significant challenges for its application in various fields, particularly in functional foods and pharmaceuticals. sciopen.comisnff-jfb.com To overcome these limitations, researchers are developing innovative formulation and delivery systems designed to protect the compound and enhance its performance.

Inclusion Complexes with Cyclodextrins (e.g., α-Cyclodextrin)

One of the most promising approaches for the formulation of this compound is the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal for encapsulating hydrophobic molecules like this compound. isnff-jfb.comresearchgate.net Among the different types of cyclodextrins, α-cyclodextrin has been shown to be particularly effective in forming inclusion complexes with this compound. sciopen.comisnff-jfb.com

The formation of a this compound/α-cyclodextrin inclusion complex has been confirmed through advanced analytical techniques such as diffusion order spectroscopy (DOSY) and proton nuclear magnetic resonance (¹H NMR). sciopen.comisnff-jfb.com These studies have revealed that the this compound molecule interacts with the protons within the hydrophobic cavity of the α-cyclodextrin. isnff-jfb.com The inclusion ratio has been determined to be 1:2, meaning one molecule of this compound is encapsulated by two molecules of α-cyclodextrin. sciopen.comisnff-jfb.com

The encapsulation of this compound within the α-cyclodextrin cavity provides a protective barrier, significantly enhancing its stability. sciopen.comisnff-jfb.com This complexation markedly suppresses the release of the volatile this compound, which is crucial for its practical application in food products and other formulations. sciopen.comisnff-jfb.com

Interactive Data Table: Comparative Bioavailability of this compound Formulations

| Time After Administration | Platelet Aggregation Inhibition (this compound alone) | Platelet Aggregation Inhibition (this compound/α-CD Complex) |

|---|---|---|

| 2 hours | - | 0.1 ± 1.0% |

| 4 hours | - | 27.3 ± 7.7% |

| 8 hours | Peak at 12h | 30.0 ± 2.3% |

| 12 hours | Significant | 17.3 ± 3.5% |

| 16 hours | Significant | 13.3 ± 4.7% |

| 20 hours | Significant | 10.6 ± 6.3% |

| 24 hours | - | 9.8 ± 5.6% |

This table illustrates the enhanced and more rapid inhibitory effect on platelet aggregation achieved with the this compound/α-cyclodextrin inclusion complex compared to the administration of this compound alone, highlighting the improved bioavailability of the complexed form. Data is based on in vivo studies.

Future Perspectives in Pharmaceutical Development

This compound's unique biological activities, coupled with advancements in its production and formulation, position it as a promising candidate for future pharmaceutical development. isnff-jfb.com The development of natural products into therapeutic agents is a well-established pathway in medicine, and this compound is poised to follow this trajectory. frontiersin.org

The ongoing research into enhancing this compound's bioavailability through novel delivery systems, such as cyclodextrin (B1172386) inclusion complexes, is a critical step in this direction. sciopen.comdntb.gov.ua These formulation strategies not only improve the stability and absorption of the compound but also open up possibilities for more targeted and efficient drug delivery. americanpharmaceuticalreview.comacs.org The ability to create stable, water-soluble formulations of this compound is essential for its potential use in various therapeutic applications.

Future research is likely to focus on several key areas. Firstly, a deeper understanding of the molecular mechanisms underlying this compound's pharmacological effects is needed. While its anti-platelet aggregation activity is well-documented, further studies are required to elucidate its precise interactions with cellular targets. isnff-jfb.com Secondly, the exploration of this compound's potential in other therapeutic areas, such as its antimicrobial and anti-inflammatory properties, warrants further investigation. begellhouse.com

The development of advanced drug delivery systems will also be a major focus. This could include the creation of nanoparticle-based formulations or other innovative approaches to further enhance its therapeutic efficacy and minimize potential side effects. acs.org As the field of pharmaceutical sciences continues to evolve, the integration of specialty chemicals and advanced formulation techniques will play a crucial role in unlocking the full therapeutic potential of natural compounds like this compound. americanpharmaceuticalreview.com The journey from a key flavor component of shiitake mushrooms to a clinically relevant pharmaceutical agent is a complex but promising one, with ongoing research paving the way for its future applications in medicine.

Research into this compound's Role in Broader Fungal Metabolism

This compound is a significant secondary metabolite in certain fungi, most notably the shiitake mushroom (Lentinula edodes), where it plays a crucial role in the characteristic flavor and aroma. scifood.blogmdpi.com Research into its metabolic pathways reveals a specialized branch of sulfur metabolism.

The biosynthesis of this compound originates from the precursor molecule, lentinic acid. mdpi.com This process is primarily a two-step enzymatic cascade followed by a series of non-enzymatic reactions. mdpi.com The initial and pivotal enzymatic reactions are catalyzed by γ-glutamyl transpeptidase (LEGGT) and cystine sulfoxide lyase (LECSL). mdpi.com

First, LEGGT hydrolyzes the γ-glutamyl bond in lentinic acid. mdpi.com This reaction yields glutamic acid and a des-glutamyl lentinic acid derivative. Subsequently, LECSL acts on this intermediate, leading to the formation of an unstable and highly reactive thiosulfinate. mdpi.com This thiosulfinate then undergoes complex non-enzymatic transformations to form this compound and other related sulfur compounds. mdpi.com The metabolic pathway shares similarities with the formation of allicin (B1665233) in garlic, where analogous enzymes play a key role. mdpi.com

Studies have shown that the production of this compound is not static but can be influenced by external factors, highlighting its role as a responsive secondary metabolite. For instance, the application of citric acid has been demonstrated to significantly increase the this compound content in Lentinula edodes. mdpi.com This induction is not due to citric acid acting as a substrate but rather as a signaling molecule that upregulates the gene expression of both LEGGT and LECSL. mdpi.com Gene silencing experiments using RNAi technology have confirmed the essential role of these two enzymes in the biosynthesis of this compound. mdpi.com

Similarly, environmental stressors such as drought can also stimulate the accumulation of this compound. acs.org This response is linked to an increase in the intracellular concentration of the amino acid cysteine, which is a key precursor for the synthesis of lentinic acid. acs.orgresearchgate.net Drought stress has been shown to activate the genes responsible for both cysteine synthesis and the key this compound biosynthetic enzymes, GTT and LECSL. acs.org This suggests that this compound production is an integrated part of the fungus's response to environmental challenges.

Furthermore, this compound itself is recognized for its biological activities, including antimicrobial properties against various yeasts and fungi. This suggests a potential ecological role for this compound in providing a competitive advantage to the fungus in its natural environment. The table below summarizes the key enzymes involved in this compound biosynthesis and the factors that influence its production.

| Enzyme/Factor | Role in this compound Metabolism | Effect on this compound Production |

| γ-glutamyl transpeptidase (LEGGT) | Catalyzes the first step in the conversion of lentinic acid. mdpi.com | Essential for biosynthesis. mdpi.com |

| Cystine sulfoxide lyase (LECSL) | Catalyzes the second enzymatic step, producing a thiosulfinate intermediate. mdpi.com | Essential for biosynthesis. mdpi.com |

| Citric Acid | Acts as an inducer of gene expression for LEGGT and LECSL. mdpi.com | Increases production. mdpi.com |

| Drought Stress | Upregulates genes for cysteine synthesis and this compound biosynthetic enzymes. acs.org | Increases production. acs.org |

| Cysteine | A precursor amino acid for lentinic acid synthesis. acs.org | Availability is crucial for production. acs.org |

Investigation of this compound in Energy Storage Applications

Recent research has ventured into novel applications for this compound, extending beyond its biological roles into the realm of materials science, specifically for energy storage. The unique molecular structure of this compound, a cyclic organosulfide, makes it a candidate for use in rechargeable lithium batteries. researchgate.netnih.gov

Organosulfur compounds are promising as cathode materials for batteries due to their high theoretical capacities, which are based on the reversible cleavage and formation of sulfur-sulfur (S-S) bonds. rsc.orgresearchgate.net this compound, being a natural, biomass-derived cyclic organosulfide (1,2,3,5,6-pentathiepane), offers a high theoretical specific capacity of 853.6 mAh g⁻¹. researchgate.netnih.gov This is attributed to its excellent ratio of electrochemically active sulfur atoms to the non-active carbon and hydrogen atoms in its structure. researchgate.netnih.gov

However, the direct application of this compound as a cathode material faces significant challenges. The electrochemical reactions involving this compound undergo multiphase transformations which can lead to rapid capacity decay and a hysteresis in the charge/discharge voltage plateaus. researchgate.netnih.gov This instability has hindered its practical development.

A key breakthrough in addressing these issues has been the introduction of a "radical receptor" to the battery chemistry. researchgate.netnih.gov In a notable study, phenyl disulfide (PDS) was used as an additive in a this compound-based lithium battery. researchgate.netnih.gov The PDS acts to intercept reactive intermediates and alter the electrochemical reaction pathway. researchgate.netnih.gov This intervention truncates the undesirable subsequent transformations that lead to capacity loss. researchgate.netnih.gov

The results of using PDS as an additive are striking. In a control cell without PDS, the capacity retention after 500 cycles was only 35.6%. researchgate.netnih.gov In contrast, the this compound cell containing PDS demonstrated a significantly improved cycling stability, with a capacity retention of 81.1% over the same number of cycles. researchgate.netnih.gov This demonstrates a viable strategy to overcome the inherent instability of this compound as a cathode material. The electrochemical performance of this compound with and without the PDS additive is summarized in the table below.

| Performance Metric | This compound Cathode (Control) | This compound Cathode with PDS Additive |

| Theoretical Specific Capacity | 853.6 mAh g⁻¹ researchgate.netnih.gov | 853.6 mAh g⁻¹ researchgate.netnih.gov |

| Capacity Retention (after 500 cycles) | 35.6% researchgate.netnih.gov | 81.1% researchgate.netnih.gov |

| Key Challenge | Rapid capacity decay and voltage hysteresis due to multiphase transformation. researchgate.netnih.gov | - |

| Improvement Strategy | - | PDS acts as a radical receptor, changing the reaction path and inhibiting capacity decay. researchgate.netnih.gov |

This research highlights the potential of leveraging biomass-derived compounds like this compound for advanced energy storage applications and provides a deeper understanding of the electrochemical mechanisms of organosulfur materials in rechargeable batteries. researchgate.netnih.gov

Analytical Methodologies for Lenthionine Quantification

Extraction and Purification Techniques

The initial step in quantifying lenthionine involves its extraction from the source material, most commonly shiitake mushrooms (Lentinula edodes). The choice of extraction method significantly impacts the final yield and purity of the compound.

Early methods for isolating this compound involved submerging shiitake mushrooms in water, followed by centrifugation and extraction with chloroform, which yielded a sulfur-rich yellow oil. More contemporary methods often employ solvent extraction with methanol (B129727) or a mixture of n-pentane and diethyl ether. mdpi.comkoreascience.kr For instance, dried and ground mycelia of L. edodes can be treated with a methanol solution and centrifuged to obtain a supernatant containing this compound. mdpi.com Another approach involves mixing the sample with a Tris-HCl buffer (pH 8.0), followed by the addition of methanol and centrifugation. csic.es

Purification of the crude extract is often necessary to remove interfering compounds. Column chromatography using silica (B1680970) gel is a widely used technique for this purpose. google.comacs.org The extract is loaded onto a silica gel column and eluted with a non-polar solvent like n-hexane. google.com The fractions containing this compound are then collected and concentrated to obtain the purified compound. google.com Recrystallization, distillation, and sublimation are other purification methods that can be used alone or in combination. google.com

A sequential extraction method has also been explored to separate various bioactive compounds from shiitake mushrooms, including this compound. nih.gov This process can involve an initial water extraction, followed by supercritical fluid extraction (SFE) and then a hot water extraction of the remaining residue, allowing for the separation and enrichment of different compounds in each fraction. nih.gov

Chromatographic Methods

Chromatography is the cornerstone of this compound quantification, providing the necessary separation and detection capabilities for accurate measurement. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used.

HPLC is a robust and widely adopted technique for the quantitative analysis of this compound. ijpsjournal.comuni-giessen.de The method typically involves a reversed-phase C18 column. mdpi.comnih.gov

A common HPLC method utilizes a mobile phase consisting of a mixture of methanol and ultrapure water, often in a 50:50 ratio, with a constant flow rate. mdpi.com Detection is commonly performed using a diode array detector at a wavelength of 210 nm. mdpi.com For quantification, an external standard of this compound is used to create a calibration curve by plotting peak area against known concentrations. mdpi.com This allows for the precise determination of this compound content in unknown samples. mdpi.com

One study reported using an HPLC system with a C18 Rapid Resolution HT column (2.1 × 50 mm, 1.8 µm) for this compound analysis. mdpi.com In another instance, a Zorbax 300 extend-C18 column (4.6 × 100 mm, 3.5 µm) was employed with a mobile phase of acetonitrile (B52724) and 0.1% formic acid (95:5). nih.gov

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | C18 Rapid Resolution HT (2.1 × 50 mm, 1.8 µm) mdpi.com | Zorbax 300 extend-C18 (4.6 × 100 mm, 3.5 µm) nih.gov |

| Mobile Phase | 50% Methanol, 50% Ultrapure Water mdpi.com | Acetonitrile/0.1% Formic Acid (95:5) nih.gov |

| Flow Rate | 1 mL/min mdpi.com | Not specified |

| Detector | Diode Array Detector mdpi.com | Not specified |

| Wavelength | 210 nm mdpi.com | Not specified |

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile compounds like this compound. jst.go.jpresearchgate.net GC offers high resolution and sensitivity, making it suitable for identifying and quantifying various sulfur-containing compounds in shiitake mushrooms. acs.org

For GC analysis, the sample is typically extracted and then injected into the GC system. A capillary column, such as a DB-5MS, is commonly used for separation. tandfonline.com The temperature of the column is programmed to increase gradually to facilitate the separation of compounds with different boiling points. tandfonline.com A flame ionization detector (FID) is one type of detector used for quantification. kmutt.ac.th

GC-MS provides both chromatographic separation and mass spectral data, which aids in the definitive identification of this compound and other volatile compounds. koreascience.kracs.org This technique has been instrumental in identifying numerous noncyclic and cyclic sulfur compounds in shiitake mushroom extracts. acs.org The use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has been shown to further enhance the resolution and separation of complex volatile profiles. tandfonline.com

Table 2: Gas Chromatography Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | DB-5MS (30 m × 0.25 mm i.d., 0.25 µm df) tandfonline.com | OV-17 on Chromasorb WAW/DCMS kmutt.ac.th |

| Injector Temperature | 250°C tandfonline.com | Not specified |

| Carrier Gas | Helium tandfonline.com | Not specified |

| Flow Rate | 1 mL/min tandfonline.com | Not specified |

| Detector | Mass Spectrometer (MS) tandfonline.com | Flame Ionization Detector (FID) kmutt.ac.th |

Spectroscopic Analysis

Spectroscopic methods provide detailed structural information and can be used to confirm the identity of this compound and study its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. wikipedia.org For this compound, the ¹H NMR spectrum is notably simple, exhibiting a single peak at approximately δ 4.33 ppm. google.com This singlet peak is characteristic of the methylene (B1212753) (CH₂) groups situated between two sulfur atoms (S-CH₂-S). google.com This unique spectral feature serves as a clear indicator of the presence of the this compound ring structure. google.com

¹H NMR has been used to study the interaction between this compound and other molecules, such as α-cyclodextrin. isnff-jfb.comsciopen.comisnff-jfb.com Changes in the chemical shifts of the protons of α-cyclodextrin upon the addition of this compound can confirm the formation of an inclusion complex. isnff-jfb.comsciopen.comisnff-jfb.com Specifically, the upfield shift of certain protons (H³ and H⁵) and the downfield shift of others are indicative of the guest molecule's presence within the hydrophobic cavity of the cyclodextrin (B1172386). isnff-jfb.com

Diffusion Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients. manchester.ac.ukemerypharma.com This method is particularly useful for studying host-guest interactions. isnff-jfb.com In the context of this compound, DOSY has been employed to confirm the formation of a stable inclusion complex with α-cyclodextrin. isnff-jfb.comsciopen.comisnff-jfb.com

The principle behind this application is that when a stable complex is formed, the host and guest molecules will diffuse together at the same rate. isnff-jfb.com By measuring the diffusion coefficients of both this compound and α-cyclodextrin in a mixture, identical diffusion coefficients for both species confirm the formation of a strong inclusion complex. isnff-jfb.com One study reported identical diffusion coefficients of 0.335 m²/Gs for both α-CD and this compound when they formed an inclusion complex, providing clear evidence of this interaction. isnff-jfb.com

Mass Spectrometry (MS)

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful and widely used technique for the identification and quantification of this compound. mdpi.com This method allows for the separation of volatile compounds from a sample, followed by their ionization and detection based on their mass-to-charge ratio, providing both qualitative and quantitative data.

In the analysis of volatile compounds from shiitake mushrooms (Lentinula edodes), GC-MS is instrumental. The process often involves a purge and trap technique, which is advantageous for extracting low-boiling-point aroma compounds like this compound without the formation of artifacts. mdpi.com The separated compounds are then introduced into the mass spectrometer. For this compound analysis, the oven temperature is typically programmed to ramp up, for instance, from 35°C to 280°C, to ensure the separation of various volatile components. mdpi.com Helium is commonly used as the carrier gas. mdpi.com

The mass spectrometer is operated in full scan mode to detect a wide range of mass-to-charge ratios (e.g., m/z 35–400 Da). mdpi.com Identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from established libraries. tandfonline.com For quantification, an external or internal standard can be used. For instance, allyl isothiocyanate has been used as an external standard in some studies. tandfonline.com The detection limits of GC-MS methods for this compound can be as low as 0.10 mg/kg in mushroom samples, demonstrating the high sensitivity of this technique.

Key parameters in a typical GC-MS analysis for this compound are detailed in the table below.

| Parameter | Value/Description |

| Column Type | 5% phenylmethyl silicone-bounded phase-fused silica capillary column (e.g., HP-5ms) mdpi.com |

| Oven Temperature Program | Initial hold at 35°C for 3 min, then ramp to 280°C at 5°C/min, hold for 10 min mdpi.com |

| Carrier Gas | Helium at a flow rate of 1 mL/min mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV mdpi.comtandfonline.com |

| Mass Scan Range | 35–400 Da mdpi.com |

| Ion Source Temperature | 230°C mdpi.comtandfonline.com |

Quantitative Determination Assays

Several quantitative assays have been developed and utilized to determine the concentration of this compound in various samples, particularly in shiitake mushrooms and their products. These methods often involve chromatographic techniques coupled with different detectors.

High-Performance Liquid Chromatography (HPLC) is a common method for this compound quantification. One study utilized a Shimadzu i-Series HPLC system equipped with a diode array detector and a C18 column. nih.gov The mobile phase consisted of 50% methanol and 50% ultrapure water, with a constant flow rate of 1 mL/min. nih.gov Detection was monitored at a wavelength of 210 nm. nih.gov For calibration, an external standard of this compound is used, with concentrations typically ranging from 0 to 200 µg/g to create a standard curve based on peak area. nih.gov

Gas Chromatography (GC) coupled with a Flame Photometric Detector (FPD) is another effective method for quantifying sulfur-containing compounds like this compound. tandfonline.com This technique is highly selective for sulfur compounds. The analysis can be performed using a capillary column (e.g., DB-Wax) with a programmed temperature gradient. tandfonline.com

Polarography has also been employed for the quantitative determination of this compound. This electrochemical method measures the current as a function of the applied potential. The amount of this compound can be determined from the wave height at approximately -0.6 V in a phosphate (B84403) buffer (pH 6.8) supporting electrolyte. tandfonline.com

The table below summarizes key findings from studies on the quantitative determination of this compound.

| Study Focus | Methodology | Key Findings |

| Induction by Citric Acid | HPLC-DAD | This compound content increased by 2.5 times (to 118 µg/g) with 300 µM citric acid treatment. mdpi.com |

| Response Surface Methodology | HPLC-DAD | Optimal conditions for this compound production were found to be a citric acid concentration of 406 µM/L for 15.6 days, yielding 130 µg/g of this compound. mdpi.com |

| Effect of Treatment Duration | HPLC-DAD | The peak this compound level of 88.2 µg/g was reached after 15 days of treatment, a 96% increase compared to the control. mdpi.com |

| Bioavailability Enhancement | GC-MS with SPME | An inclusion complex of this compound with α-cyclodextrin showed a significant inhibitory effect on platelet aggregation at doses of 1 mg/kg or greater. isnff-jfb.com |

Sample Preparation Considerations

Proper sample preparation is a critical step to ensure accurate quantification of this compound. The methodology can vary depending on the sample matrix (e.g., fresh or dried mushrooms, mycelia, or extracts).

For dried shiitake mushrooms or mycelia, the process typically begins with drying the material, for example, at 40°C for 5 hours, followed by grinding it into a fine powder. nih.gov Extraction is then performed using a suitable solvent. Methanol is a commonly used solvent; the ground sample is mixed with the solvent and then centrifuged to separate the supernatant containing the extracted this compound. nih.gov

In some methods, a buffer solution such as 0.2 M Tris-HCl (pH 8.0) is used for extraction, where the sample is stirred for a period (e.g., 1 hour) to facilitate the release of this compound. researchgate.net For the analysis of bioelements in conjunction with this compound, a more rigorous digestion process using strong acids like nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) under microwave-assisted conditions may be employed. nih.gov

When analyzing volatile compounds, headspace solid-phase microextraction (HS-SPME) is a valuable technique. This method involves placing the sample in a sealed vial and allowing the volatile compounds, including this compound, to accumulate in the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes, which are subsequently desorbed in the GC injector for analysis. isnff-jfb.com

For liquid samples or extracts, preparation might involve dilution with a suitable solvent or buffer. For instance, extracts may be dissolved in ethanol (B145695) and then filtered through a syringe filter before being diluted for analysis. nih.gov When creating inclusion complexes with cyclodextrins, this compound is mixed with an aqueous solution of the cyclodextrin. isnff-jfb.com

The following table outlines different sample preparation methods for this compound analysis.

| Sample Type | Preparation Steps | Analytical Technique |

| Dried L. edodes Mycelia | Dried at 40°C for 5h, ground, extracted with methanol, centrifuged. nih.gov | HPLC-DAD |

| Mushroom Samples | Mixed with 0.2 M Tris-HCl buffer (pH 8.0) and stirred for 1h. researchgate.net | Not specified |

| Lyophilized Mushroom Material | Digestion with H₂O₂ and HNO₃ in a microwave apparatus, followed by evaporation and reconstitution. nih.gov | Total Reflection X-ray Fluorescence (TXRF) |

| This compound Solution | Placed in a vial, headspace volatiles adsorbed onto an SPME fiber for 5 min. isnff-jfb.com | GC-MS |

| Dry Extracts | Dissolved in 96% ethanol, filtered, and diluted with distilled water. nih.gov | Cell-based anti-inflammatory assays |

| Platelet-Rich Plasma (PRP) | This compound (or diluent) added to PRP, stirred, and then agonists are added to induce aggregation. isnff-jfb.com | Aggregometry, Flow Cytometry |

Q & A

Q. What collaborative frameworks enhance interdisciplinary studies on this compound’s applications?

- Methodological Answer : Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to align biological, chemical, and pharmacological objectives. Example:

- Population : Human epithelial cell lines.

- Intervention : this compound at IC₅₀ doses.

- Comparison : Untreated controls + known antioxidants (e.g., ascorbic acid).

- Outcome : ROS reduction measured via fluorescent probes.

Regular interdisciplinary workshops ensure alignment on terminology and methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.